molecular formula C14H15F3N2O B2535275 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone CAS No. 343375-73-5

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B2535275
CAS No.: 343375-73-5
M. Wt: 284.282
InChI Key: XVJOCEVSSOIDGY-KTKRTIGZSA-N
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Description

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone (CAS 343375-73-5) is a versatile chemical building block with significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C14H15F3N2O and a molecular weight of 284.28 g/mol, features a pyrrolidinone core—a structure recognized as an essential pharmacodynamic group in known pharmaceuticals . Its structure is strategically functionalized with a (dimethylamino)methylene moiety and a 4-(trifluoromethyl)phenyl group, making it a valuable scaffold for the synthesis of more complex nitrogen-containing heterocycles. The incorporation of the trifluoromethyl (CF3) group is a key design strategy in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, thereby optimizing its pharmacokinetic profile . Researchers utilize this compound as a key intermediate in the construction of novel pyrrolo[2,3-d]pyrimidine derivatives, which are nitrogen-rich heterocyclic compounds of high pharmacological interest . Pyrrolo[2,3-d]pyrimidines have demonstrated a broad spectrum of bioactivities in research settings, including potent antibacterial, antifungal, and antiviral effects, positioning them as promising candidates in the fight against antimicrobial resistance (AMR) . Furthermore, this and related structural classes are investigated as inhibitors of specific kinases and inflammatory targets, such as p38 MAP kinase, for potential therapeutic applications . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-18(2)9-10-7-8-19(13(10)20)12-5-3-11(4-6-12)14(15,16)17/h3-6,9H,7-8H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJOCEVSSOIDGY-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone (C₁₄H₁₅F₃N₂O, MW 284.282) comprises a pyrrolidinone core functionalized with a dimethylaminomethylene group at position 3 and a 4-(trifluoromethyl)phenyl moiety at position 1. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylamino group introduces basicity, potentially facilitating interactions with biological targets.

Key Synthetic Challenges

  • Regioselectivity : Ensuring proper substitution at positions 1 and 3 of the pyrrolidinone ring.
  • Functional Group Compatibility : Managing the reactivity of the trifluoromethylphenyl group during condensation and amination steps.
  • Purification : Addressing the polarity differences between intermediates and the final product.

Stepwise Synthesis and Methodological Variations

Condensation of Pyrrolidinone Precursors

The foundational step involves the formation of the 1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one intermediate.

Starting Materials
  • Pyrrolidinone Precursor : Typically, 2-pyrrolidinone or its N-unsubstituted derivative.
  • 4-(Trifluoromethyl)phenyl Electrophile : Common reagents include 4-(trifluoromethyl)phenyl bromide or iodobenzene derivatives.
Reaction Conditions
  • Base-Mediated Coupling : Employing potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos enhance coupling efficiency for aryl halides.

Example Protocol :

  • Combine 2-pyrrolidinone (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in DMF.
  • Heat at 90°C under nitrogen for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Introduction of the Dimethylaminomethylene Group

The 3-position functionalization is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution
  • Reagent : Dimethylamine hydrochloride or trimethylamine in the presence of formaldehyde.
  • Conditions : Reflux in ethanol or THF for 6–8 hours.

Mechanistic Insight :
The reaction proceeds via formation of an iminium ion intermediate, which undergoes nucleophilic attack by dimethylamine to yield the methylene-linked dimethylamino group.

Reductive Amination
  • Alternative Approach : Use of dimethylamine and sodium cyanoborohydride in methanol at room temperature.
  • Advantage : Higher regioselectivity and milder conditions compared to substitution.

One-Pot Methodologies

Recent advances emphasize streamlined processes to minimize purification steps.

Integrated Condensation-Amination
  • Procedure : Sequential addition of 4-(trifluoromethyl)phenyl bromide and dimethylamine-formaldehyde adduct to 2-pyrrolidinone in a single reactor.
  • Yield : 68–72% with >95% purity (HPLC).
Boron-Mediated Cyclization

Adapted from crisaborole synthesis, this method employs a boron reagent (e.g., bis(pinacolato)diboron) to facilitate ring closure:

  • React 4-(4-bromo-3-formylphenoxy)benzonitrile with bis(pinacolato)diboron.
  • Reduce the intermediate with sodium borohydride to form the pyrrolidinone core.

Analytical Characterization and Validation

Structural Elucidation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (s, 2H, CH₂), 3.02 (s, 6H, N(CH₃)₂).
    • ¹³C NMR : δ 174.8 (C=O), 142.3 (CF₃-C), 126.5 (Ar-C).
  • LC-MS : [M+H]⁺ at m/z 285.3, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (C-F stretch).

Comparative Evaluation of Methodologies

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Condensation 65–70 95–97 High reproducibility Multiple purification steps
Reductive Amination 72–75 96–98 Mild conditions Cost of borohydride reagents
One-Pot Synthesis 68–72 95–97 Time-efficient Sensitivity to stoichiometry

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling : Palladium recovery via filtration reduces expenses.
  • Solvent Selection : Switching from DMF to 2-MeTHF improves environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; in solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a notable chemical with various applications in scientific research, particularly in medicinal chemistry, agrochemicals, and materials science. This article delves into its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Case Study: Neuropharmacological Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of certain neurotransmitter reuptake mechanisms, suggesting potential applications as antidepressants or anxiolytics .

Agrochemicals

The trifluoromethyl group enhances the bioactivity of agrochemical formulations. Research indicates that compounds with similar structures have shown efficacy as insecticides and fungicides.

Data Table: Bioactivity of Similar Compounds

Compound NameActivity TypeTarget OrganismConcentration (μg/ml)Reference
Compound AInsecticidalMythimna separata500
Compound BAntifungalBotrytis cinerea50

Material Science

The compound is also explored for its utility in developing new materials, particularly polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and resistance to solvents, making it suitable for industrial applications .

Key Mechanisms Identified

  • Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.
  • Receptor Modulation : Interacting with neurotransmitter receptors to enhance or inhibit signaling pathways.

Similar Compounds Overview

Compound NameStructure Characteristics
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholaneContains phosphorus; used in flame retardants
Other pyridine derivativesVarying substitutions affecting solubility and reactivity

Unique Properties

What distinguishes 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone from similar compounds is its specific combination of functional groups, which enhances its biological activity and material properties.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone
  • Structure : The trifluoromethyl group is replaced with trifluoromethoxy.
  • Molecular Weight : 300.28 g/mol (vs. ~285.25 g/mol for the target compound, estimated from analogs).
  • Key Properties :
    • Predicted boiling point: 336.8±42.0°C.
    • Density: 1.353±0.06 g/cm³.
    • pKa: 5.93±0.20, indicating moderate acidity .
  • Comparison: The trifluoromethoxy group increases molecular weight and may enhance lipophilicity compared to the trifluoromethyl variant.
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one
  • Structure: Simpler analog lacking the dimethylamino methylene group.
  • Molecular Weight : 229.2 g/mol.
  • Key Properties :
    • Melting point: 134–136°C.
    • Density: 1.2567 g/cm³ .
  • Comparison: The absence of the dimethylamino group reduces molecular complexity and likely decreases basicity. The defined melting point suggests higher crystallinity compared to the target compound.
3-[[2-(4-Methylpiperazinyl)phenyl]methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone
  • Structure: Piperazinyl group replaces dimethylamino.
  • Synthesis : Hydrogenation at 50 psi for 24 hours (47% yield for similar compounds) .
  • Comparison: The piperazinyl group introduces additional hydrogen-bonding capacity, which may improve solubility or alter receptor binding profiles compared to the dimethylamino variant.

Functional Group Impact on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity but reduces electron density on the aromatic ring, affecting reactivity .

Biological Activity

The compound 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrolidinone ring substituted with a dimethylamino group and a trifluoromethylphenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug development.

Research indicates that compounds with similar structures often interact with various biological pathways, including those involving G-protein-coupled receptors (GPCRs) and enzymes associated with disease processes. The following mechanisms have been suggested based on structural activity relationship (SAR) studies:

  • Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness as inhibitors of specific enzymes, such as proteases involved in viral replication (e.g., SARS-CoV-2 3CLpro) .
  • Modulation of Receptor Activity : The compound may act as an allosteric modulator for certain GPCRs, influencing their signaling pathways .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication through its interaction with viral proteases.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties by modulating immune responses.
  • Cytotoxicity Against Cancer Cells : Some analogs have shown selective cytotoxicity towards cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the effectiveness of ketone-based inhibitors against SARS-CoV-2 3CLpro, where compounds structurally related to the target compound exhibited IC50 values in the nanomolar range . This suggests a promising avenue for further exploration in antiviral drug development.
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects on various cancer cell lines indicated that compounds with similar structures could induce apoptosis in tumor cells while sparing normal cells. This was evidenced by a study where derivatives were tested against multiple cancer types, showing significant inhibition of cell proliferation .
  • Allosteric Modulation Studies : Investigations into GPCR modulation revealed that compounds related to the target could act as positive allosteric modulators, enhancing receptor activity in response to endogenous ligands. This was demonstrated through binding affinity assays and functional assays .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsIC50 Values (nM)Mechanism
AntiviralKetone-based inhibitors220 - 320Inhibition of viral proteases
CytotoxicityPyrrolidinone derivativesVariesInduction of apoptosis in cancer cells
GPCR ModulationAllosteric modulatorsVariesEnhanced signaling through receptor activation

Q & A

Q. What is the standard laboratory synthesis protocol for 3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone?

The compound is synthesized via condensation of 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone with dimethylformamide dimethylacetal (DMF-DMA) under reflux in anhydrous toluene or xylene. The reaction typically proceeds at 110–120°C for 6–8 hours under nitrogen. Progress is monitored by TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enamine product. Yield optimization requires strict moisture exclusion to prevent hydrolysis of the dimethylamino-methylene group .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assigns protons (e.g., dimethylamino N-CH3 at δ ~2.8–3.1 ppm) and carbons (enamine C=N at ~155–160 ppm).
  • HRMS : Confirms molecular ion [M+H]+ with <2 ppm mass accuracy.
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and enamine (C=N, ~1620 cm⁻¹) stretches. Purity is validated via HPLC (≥95% by area normalization) .

Q. What are the solubility and storage conditions for this compound in research settings?

The compound is soluble in polar aprotic solvents (DMSO, DMF) but unstable in protic solvents (e.g., water, methanol). For long-term storage, lyophilize and store under argon at –20°C. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of the dimethylamino-methylene group?

  • Catalytic base additives : Use 1,8-diazabicycloundec-7-ene (DBU, 5 mol%) to deprotonate the pyrrolidinone NH and accelerate enamine formation.
  • Solvent optimization : Replace toluene with DMF to stabilize the transition state, increasing yields from 60% to 85%.
  • Microwave-assisted synthesis : Reduce reaction time from 8 hours to 45 minutes at 150°C, minimizing side-product formation .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models the electrophilic β-carbon of the enamine for Michael additions. Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM). Transition-state geometries reveal a lower activation barrier (~15 kcal/mol) for arylthiol additions compared to alkylamines .

Q. How does the trifluoromethylphenyl moiety influence biological activity in kinase inhibition assays?

Comparative studies with non-fluorinated analogs show:

  • Enhanced lipophilicity (logP increased by 1.2 units), improving membrane permeability.
  • Kinase binding affinity : The CF3 group engages in hydrophobic interactions with EGFR’s ATP-binding pocket (docking score: –9.8 kcal/mol vs. –7.2 for non-CF3 analogs).
  • Metabolic stability : Resistance to CYP450-mediated oxidation due to electron-withdrawing CF3 .

Q. How are discrepancies in NMR data resolved for structurally related pyrrolidinone derivatives?

  • 2D NMR (HSQC, HMBC) : Correlates enamine protons with adjacent carbons, distinguishing regioisomers.
  • Dynamic NMR : Detects restricted rotation of the dimethylamino group (ΔG‡ ~12 kcal/mol) via variable-temperature experiments.
  • Reference databases : Match chemical shifts with PubChem entries for validated analogs .

Q. What strategies mitigate hydrolysis of the enamine group during in vitro assays?

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1% BSA to stabilize the compound.
  • Protease inhibitors : Add EDTA (1 mM) to chelate metal ions that catalyze hydrolysis.
  • Short-term assays : Limit incubation times to <24 hours, with activity validated via LC-MS stability checks .

Methodological Notes

  • Stereochemical analysis : For chiral derivatives, employ chiral HPLC (Chiralpak IA column) or optical rotation comparisons with enantiopure standards .
  • Biological assay design : Use FRET-based kinase assays (e.g., Z’-LYTE®) to quantify IC50 values, with ATP concentrations adjusted to Km levels for physiological relevance .

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